5-Cyclopropylthiazol-2-ol
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Overview
Description
5-Cyclopropylthiazol-2-ol is a heterocyclic organic compound that features a thiazole ring substituted with a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 5-Cyclopropylthiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a cyclopropyl ketone with a thioamide, followed by oxidation to introduce the hydroxyl group at the 2-position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
5-Cyclopropylthiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Cyclopropylthiazol-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiazol-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-Cyclopropylthiazol-2-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
5-cyclopropyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H7NOS/c8-6-7-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) |
InChI Key |
RDUNOPVQVVWFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC(=O)S2 |
Origin of Product |
United States |
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